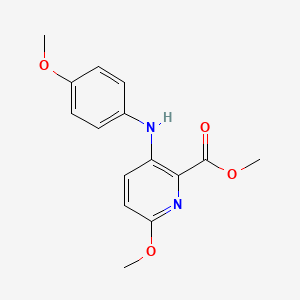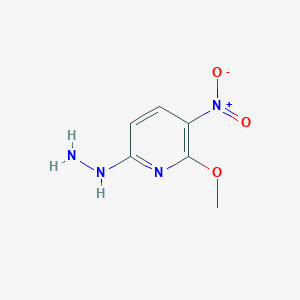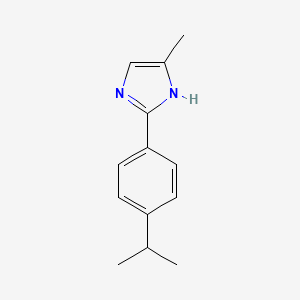
Benzyl 3-amino-2-(aminomethyl)propanoate dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 3-amino-2-(aminomethyl)propanoate dihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2O2 and a molecular weight of 281.18 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes both amino and ester functional groups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-amino-2-(aminomethyl)propanoate dihydrochloride typically involves the reaction of benzyl 3-amino-2-(aminomethyl)propanoate with hydrochloric acid to form the dihydrochloride salt . The reaction conditions often include:
Solvent: Methanol or ethanol
Temperature: Room temperature to 50°C
Reaction Time: 2-4 hours
Industrial Production Methods
it is likely that large-scale synthesis follows similar reaction conditions as laboratory-scale synthesis, with additional steps for purification and quality control .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 3-amino-2-(aminomethyl)propanoate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Benzyl 3-amino-2-(aminomethyl)propanol.
Substitution: N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl 3-amino-2-(aminomethyl)propanoate dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of Benzyl 3-amino-2-(aminomethyl)propanoate dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with amino acid residues in proteins, leading to changes in protein function and activity . This interaction can affect various biochemical pathways, making it a valuable tool for studying cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl 3-amino-2-(aminomethyl)propanoate
- Benzyl 3-amino-2-(aminomethyl)propanoate monohydrochloride
- Benzyl 3-amino-2-(aminomethyl)propanoate trihydrochloride
Uniqueness
Benzyl 3-amino-2-(aminomethyl)propanoate dihydrochloride is unique due to its dihydrochloride form, which enhances its solubility and stability compared to its mono- and trihydrochloride counterparts . This makes it particularly useful in aqueous solutions and biological assays .
Eigenschaften
Molekularformel |
C11H18Cl2N2O2 |
|---|---|
Molekulargewicht |
281.18 g/mol |
IUPAC-Name |
benzyl 3-amino-2-(aminomethyl)propanoate;dihydrochloride |
InChI |
InChI=1S/C11H16N2O2.2ClH/c12-6-10(7-13)11(14)15-8-9-4-2-1-3-5-9;;/h1-5,10H,6-8,12-13H2;2*1H |
InChI-Schlüssel |
JWEDSLJYCYGJHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)C(CN)CN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic Acid](/img/structure/B13676885.png)

![Naphthalene-2,3-diylbis[(4-chlorophenyl)methanone]](/img/structure/B13676896.png)








![(Z)-2-Boc-2,6-diazaspiro[3.4]octan-8-one O-methyl Oxime Succinate](/img/structure/B13676942.png)
![5-Boc-hexahydro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B13676952.png)
